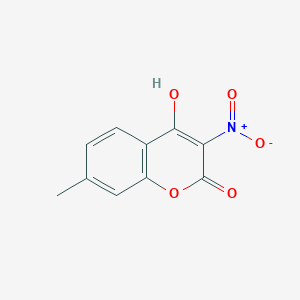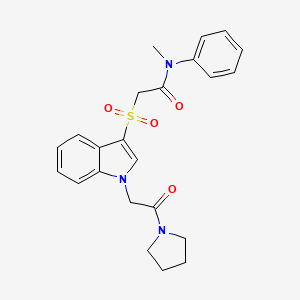![molecular formula C14H17ClFNO2S B2498624 2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide CAS No. 1797077-15-6](/img/structure/B2498624.png)
2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C14H17ClFNO2S and its molecular weight is 317.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Studies on chloroacetamide herbicides such as acetochlor and metolachlor provide insight into the metabolic activation pathways leading to carcinogenicity in rats, suggesting complex metabolic processes that may have parallels in the metabolism of structurally related compounds. These studies are significant for understanding how similar compounds could be metabolically processed in humans and rats, potentially contributing to safer agricultural practices and chemical handling protocols (Coleman et al., 2000).
Spectroscopic and Quantum Mechanical Studies
Research on benzothiazolinone acetamide analogs reveals their potential in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. This suggests that similar compounds could have applications in renewable energy, particularly in improving the efficiency of photovoltaic cells. Such studies highlight the broader applicability of acetamide analogs beyond their traditional uses (Mary et al., 2020).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research into chloroacetamide herbicides like alachlor and metazachlor indicates their role in inhibiting fatty acid synthesis in green algae, which could have implications for understanding their environmental impact and for developing bioherbicides or algaecides with specific biochemical targets. This information is crucial for environmental scientists and agricultural chemists working to minimize the ecological footprint of herbicide use (Weisshaar & Böger, 1989).
Soil Reception and Activity of Herbicides
Studies on the reception and activity of herbicides like acetochlor in soil, as affected by factors such as wheat straw and irrigation, provide valuable information for agricultural science, particularly in optimizing herbicide application methods to reduce environmental impact and improve crop protection efficiency. This research is essential for agronomists and environmental scientists in developing sustainable farming practices (Banks & Robinson, 1986).
Adsorption and Mobility of Herbicides
The adsorption and mobility of chloroacetamide herbicides in soil, and their efficacy as influenced by soil properties, provide insights into the environmental behavior of these compounds. Understanding the interaction between herbicides and soil can help in designing chemicals with lower environmental persistence and toxicity, aiding in the development of eco-friendlier pest management strategies (Peter & Weber, 1985).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2S/c1-19-14(5-6-20-9-14)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4H,5-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHFZOIYNUBAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-SEC-BUTYL-2-[1,5-DIOXO-4-(2-THIENYLMETHYL)-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE](/img/structure/B2498548.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)


